molecular formula C19H18N2O2 B12906707 Benzyl methyl(2-methylquinolin-6-yl)carbamate CAS No. 646039-15-8

Benzyl methyl(2-methylquinolin-6-yl)carbamate

Cat. No.: B12906707
CAS No.: 646039-15-8
M. Wt: 306.4 g/mol
InChI Key: QFOZOFMGDFEFNK-UHFFFAOYSA-N
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Description

Benzyl methyl(2-methylquinolin-6-yl)carbamate is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a quinoline moiety, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(2-methylquinolin-6-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 2-methylquinolin-6-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the amine on the chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(2-methylquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted carbamates. These products can have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Benzyl methyl(2-methylquinolin-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl methyl(2-methylquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl methyl(2-methylquinolin-6-yl)carbamate is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

CAS No.

646039-15-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl N-methyl-N-(2-methylquinolin-6-yl)carbamate

InChI

InChI=1S/C19H18N2O2/c1-14-8-9-16-12-17(10-11-18(16)20-14)21(2)19(22)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3

InChI Key

QFOZOFMGDFEFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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